molecular formula C7H12O2S B14324417 Methyl 4-methyl-4-sulfanylpent-2-enoate CAS No. 105566-53-8

Methyl 4-methyl-4-sulfanylpent-2-enoate

Cat. No.: B14324417
CAS No.: 105566-53-8
M. Wt: 160.24 g/mol
InChI Key: JVIQXLXCAZAQID-UHFFFAOYSA-N
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Description

Methyl 4-methyl-4-sulfanylpent-2-enoate: is an organic compound with a unique structure that includes a sulfanyl group and a pent-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-4-sulfanylpent-2-enoate typically involves the reaction of 4-methyl-4-sulfanylpent-2-enoic acid with methanol in the presence of a catalyst. The esterification reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-methyl-4-sulfanylpent-2-enoic acid+methanolMethyl 4-methyl-4-sulfanylpent-2-enoate+water\text{4-methyl-4-sulfanylpent-2-enoic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 4-methyl-4-sulfanylpent-2-enoic acid+methanol→Methyl 4-methyl-4-sulfanylpent-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-4-sulfanylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the pent-2-enoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated esters.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 4-methyl-4-sulfanylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving sulfanyl groups.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-methyl-4-sulfanylpent-2-enoate exerts its effects involves the interaction of its functional groups with various molecular targets. The sulfanyl group can participate in redox reactions, while the ester moiety can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-4-sulfanylbutanoate
  • Methyl 4-methyl-4-sulfanylhexanoate
  • Methyl 4-methyl-4-sulfanylpropanoate

Uniqueness

Methyl 4-methyl-4-sulfanylpent-2-enoate is unique due to the presence of both a sulfanyl group and a pent-2-enoate ester, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

105566-53-8

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

methyl 4-methyl-4-sulfanylpent-2-enoate

InChI

InChI=1S/C7H12O2S/c1-7(2,10)5-4-6(8)9-3/h4-5,10H,1-3H3

InChI Key

JVIQXLXCAZAQID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=CC(=O)OC)S

Origin of Product

United States

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